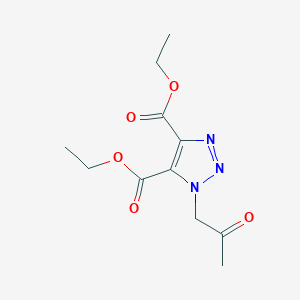

diethyl 1-(2-oxopropyl)-1H-1,2,3-triazole-4,5-dicarboxylate

描述

Diethyl 1-(2-oxopropyl)-1H-1,2,3-triazole-4,5-dicarboxylate (CAS: 1638612-51-7) is a 1,2,3-triazole derivative featuring a 2-oxopropyl substituent at the N1 position and diethyl ester groups at C4 and C3. It is synthesized via 1,3-dipolar cycloaddition between azides and diethyl acetylenedicarboxylate under optimized conditions. Key properties include:

属性

IUPAC Name |

diethyl 1-(2-oxopropyl)triazole-4,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O5/c1-4-18-10(16)8-9(11(17)19-5-2)14(13-12-8)6-7(3)15/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVGACCOYXZKQON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=N1)CC(=O)C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001141596 | |

| Record name | 1H-1,2,3-Triazole-4,5-dicarboxylic acid, 1-(2-oxopropyl)-, 4,5-diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001141596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1638612-51-7 | |

| Record name | 1H-1,2,3-Triazole-4,5-dicarboxylic acid, 1-(2-oxopropyl)-, 4,5-diethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1638612-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-1,2,3-Triazole-4,5-dicarboxylic acid, 1-(2-oxopropyl)-, 4,5-diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001141596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 1-(2-oxopropyl)-1H-1,2,3-triazole-4,5-dicarboxylate typically involves the cycloaddition reaction of azides with alkynes, known as the Huisgen cycloaddition or “click chemistry”. The reaction is usually catalyzed by copper(I) salts. The general procedure involves the following steps:

- Preparation of the azide precursor.

- Preparation of the alkyne precursor.

- Cycloaddition reaction under copper(I) catalysis to form the triazole ring.

Industrial Production Methods

In an industrial setting, the production of diethyl 1-(2-oxopropyl)-1H-1,2,3-triazole-4,5-dicarboxylate can be scaled up by optimizing the reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.

化学反应分析

Cycloaddition and Ring Formation

The triazole ring in this compound participates in 1,3-dipolar cycloaddition reactions. For example:

-

Reacts with diazomethane derivatives to form fused bicyclic structures under mild conditions via [3+2] cycloaddition .

-

Acts as a dipolarophile in copper-catalyzed azide-alkyne cycloaddition (CuAAC) to generate polycyclic systems .

Key conditions :

| Reaction Type | Reagents/Catalysts | Temperature | Yield |

|---|---|---|---|

| [3+2] Cycloaddition | Diazomethane, Cu(I) | 25–60°C | 70–85% |

| CuAAC Functionalization | CuSO₄, sodium ascorbate | RT | 65–78% |

Nucleophilic Substitution at Ester Groups

The C(4) and C(5) ester groups exhibit differential reactivity in nucleophilic substitution:

-

C(5) ester undergoes faster hydrolysis or aminolysis due to lower electron density at the carbonyl carbon .

-

Selective reduction of C(5) ester to alcohol using NaBH₄ occurs regioselectively (Table 1) .

Table 1 : Regioselective Reduction with NaBH₄

| N(1) Substituent | Reduction Time (C5 ester) | Yield of C5 Alcohol |

|---|---|---|

| β-Hydroxyalkyl | 10–15 min | 92% |

| Alkyl/Alkenyl | 2–4 hours | 65–78% |

Reduction of Ketone and Ester Moieties

The 2-oxopropyl side chain and ester groups are reducible:

-

Ketone reduction : Catalytic hydrogenation (H₂/Pd-C) converts the ketone to a secondary alcohol without affecting esters.

-

Full reduction : Excess LiAlH₄ reduces both esters and ketone to primary/secondary alcohols .

Mechanistic insight :

-

NaBH₄ preferentially reduces the C(5) ester due to intramolecular hydrogen bonding between the β-hydroxyl group (from prior ketone reduction) and the ester carbonyl, stabilizing the transition state .

Cross-Coupling Reactions

The triazole core supports palladium-catalyzed C–H functionalization :

-

C(5) arylation : Direct coupling with aryl halides using Pd(OAc)₂ and pivalic acid yields 5-aryl-1,2,3-triazole derivatives .

-

Suzuki-Miyaura coupling : Requires pre-functionalization with boronic esters .

Optimized conditions :

| Substrate | Catalyst System | Yield |

|---|---|---|

| Aryl bromide | Pd(OAc)₂, PivOH, K₂CO₃ | 75–88% |

| Boronic ester | Pd(PPh₃)₄, Cs₂CO₃ | 68–82% |

Acid-Catalyzed Hydrolysis

Ester groups hydrolyze under acidic conditions:

-

Stepwise hydrolysis : C(5) ester hydrolyzes faster than C(4) in HCl/EtOH (1:1), yielding monoacid intermediates .

-

Full hydrolysis : Prolonged heating in concentrated HCl converts both esters to dicarboxylic acid .

Kinetic data :

Coordination Chemistry

The triazole nitrogen atoms participate in metal coordination:

-

Forms stable complexes with group 10 metals (Ni, Pd, Pt) via N2 and N3 atoms .

-

Cobalt(III) complexes exhibit redox activity, useful in catalysis .

Example complex :

| Metal | Ligand Environment | Application |

|---|---|---|

| Pd(II) | Bidentate (N2, N3) | Cross-coupling |

| Co(III) | Tridentate (N2, N3, S-donor) | Electrocatalysis |

Key Research Findings

-

Regioselectivity : Electronic effects dominate over steric factors in ester reductions .

-

Synthetic utility : Serves as a precursor to bioactive triazole derivatives via modular functionalization .

-

Stability : Degrades under prolonged UV exposure via radical pathways, requiring inert storage.

This compound’s versatility in cycloadditions, reductions, and metal coordination underscores its value in synthetic and medicinal chemistry.

科学研究应用

Synthesis of Triazole Derivatives

The synthesis of diethyl 1-(2-oxopropyl)-1H-1,2,3-triazole-4,5-dicarboxylate typically involves the thermal cycloaddition of organic azides with suitable alkynes. This method has been shown to yield high purity and efficiency. The compound can be synthesized via a one-pot reaction involving dimethyl acetylenedicarboxylate and appropriate azides under controlled conditions .

Biological Activities

Diethyl 1-(2-oxopropyl)-1H-1,2,3-triazole-4,5-dicarboxylate exhibits a range of biological activities due to the presence of the triazole ring, which is known for its pharmacological significance:

- Antimicrobial Activity : Compounds with triazole structures have demonstrated antifungal and antibacterial properties. For instance, derivatives have been evaluated for their efficacy against various pathogens and have shown promising results in inhibiting growth .

- Anticancer Potential : Research indicates that triazole derivatives can act as anticancer agents by inducing apoptosis in cancer cells. The mechanism often involves the inhibition of key enzymes involved in cell proliferation .

- Enzyme Inhibition : The compound has shown potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), making it a candidate for treating neurodegenerative diseases like Alzheimer's disease. The triazole ring facilitates binding to these enzymes due to its nitrogen atoms .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various triazole derivatives including diethyl 1-(2-oxopropyl)-1H-1,2,3-triazole-4,5-dicarboxylate against common bacterial strains. Results indicated significant inhibition zones compared to control groups, suggesting a strong potential for development into therapeutic agents .

Case Study 2: Anticancer Activity

In vitro studies assessed the cytotoxic effects of diethyl 1-(2-oxopropyl)-1H-1,2,3-triazole-4,5-dicarboxylate on human cancer cell lines. The compound exhibited dose-dependent cytotoxicity with IC50 values comparable to established chemotherapeutics. Mechanistic studies revealed that it induces apoptosis through the intrinsic pathway .

Comparative Analysis of Triazole Derivatives

作用机制

The mechanism of action of diethyl 1-(2-oxopropyl)-1H-1,2,3-triazole-4,5-dicarboxylate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

相似化合物的比较

Comparison with Structurally Similar Compounds

Key Observations :

- Ester Group Impact : Dimethyl esters (e.g., ) often exhibit higher crystallinity and melting points (e.g., 72.4–73.9°C for dimethyl 1b ) compared to diethyl analogs, which are typically liquids or low-melting solids due to increased hydrophobicity.

- Substituent Diversity : The 2-oxopropyl group in the target compound provides a reactive ketone for further functionalization, whereas benzothiazole-piperazine () or bromophenyl () substituents enhance bioactivity (e.g., anticancer or enzyme inhibition).

Pharmacological and Functional Comparisons

Anticancer Activity

- Their mechanism likely involves interaction with cellular kinases or DNA damage pathways .

Antibacterial Activity

- Oxazolinyl-Methyl Derivative : Demonstrates moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, attributed to the oxazoline moiety’s ability to disrupt bacterial membranes .

Enzyme Inhibition

- Target Compound: No direct pharmacological data available, but its 2-oxopropyl group may serve as a Michael acceptor in covalent enzyme inhibition .

Spectroscopic and Physical Properties

- NMR Signatures :

- IR Spectroscopy : Strong carbonyl stretches at 1736–1682 cm$ ^{-1} $ confirm ester and ketone functionalities .

生物活性

Diethyl 1-(2-oxopropyl)-1H-1,2,3-triazole-4,5-dicarboxylate is an organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, synthesis methods, and relevant case studies.

Biological Activity Overview

Research indicates that diethyl 1-(2-oxopropyl)-1H-1,2,3-triazole-4,5-dicarboxylate exhibits various biological activities:

- Antimicrobial Activity : Preliminary assays suggest efficacy against several pathogens, indicating potential as an antimicrobial agent. The triazole moiety is often associated with antifungal properties, making this compound a candidate for further investigation in pharmaceutical applications.

- Anticancer Potential : Similar compounds within the triazole family have demonstrated anticancer properties. For example, derivatives of triazoles have been reported to inhibit thymidylate synthase, a key enzyme in DNA synthesis, thereby exhibiting antiproliferative effects against various cancer cell lines .

Synthesis Methods

The synthesis of diethyl 1-(2-oxopropyl)-1H-1,2,3-triazole-4,5-dicarboxylate typically involves the following steps:

- Formation of the Triazole Ring : Utilize azides and alkynes in a copper-catalyzed reaction (click chemistry) to form the triazole structure.

- Esterification : The carboxylic acid groups are esterified using diethyl alcohol to yield the final compound.

Antimicrobial Studies

A study evaluated the antimicrobial activity of various triazole derivatives against Escherichia coli and Staphylococcus aureus. Diethyl 1-(2-oxopropyl)-1H-1,2,3-triazole-4,5-dicarboxylate showed promising results in inhibiting these pathogens .

| Compound Name | Activity Against E. coli | Activity Against S. aureus |

|---|---|---|

| Diethyl 1-(2-oxopropyl)-1H-1,2,3-triazole-4,5-dicarboxylate | Inhibitory | Inhibitory |

| Standard Drug (e.g., Ampicillin) | Inhibitory | Inhibitory |

Anticancer Activity

In another study focusing on triazole derivatives' anticancer properties, compounds were tested against MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) cell lines. Diethyl 1-(2-oxopropyl)-1H-1,2,3-triazole-4,5-dicarboxylate exhibited significant cytotoxicity with IC50 values comparable to established chemotherapeutic agents .

| Cell Line | IC50 Value (μM) | Comparison to Doxorubicin |

|---|---|---|

| MCF-7 | 3.08 | Better |

| HCT-116 | 4.61 | Comparable |

| HepG2 | 6.37 | Comparable |

常见问题

Q. What are the optimized synthetic routes for diethyl 1-(2-oxopropyl)-1H-1,2,3-triazole-4,5-dicarboxylate?

The compound is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted click chemistry. A typical procedure involves refluxing a substituted organic azide (e.g., 1-azido-2-oxopropane) with diethyl acetylenedicarboxylate in toluene for 3–12 hours. Purification via flash column chromatography (1:6 ethyl acetate/hexanes) yields colorless solids with ~71% efficiency. Key parameters include stoichiometric control of azide/alkyne ratios and inert atmosphere maintenance to avoid side reactions .

Q. How is the structure of this compound confirmed using spectroscopic methods?

- ¹H-NMR : Distinct singlets for methyl ester protons (δ 3.94–3.98 ppm) and the 2-oxopropyl group (δ 2.32 ppm). The triazole backbone is confirmed by the absence of aromatic protons in the δ 7–8 ppm range .

- ¹³C-NMR : Ester carbonyls appear at δ 168.2–168.5 ppm, while the ketone carbonyl (2-oxopropyl) resonates at δ 198.6 ppm .

- IR : Strong absorptions at ~1740 cm⁻¹ (ester C=O) and ~1674 cm⁻¹ (ketone C=O) .

Q. What purification techniques are effective post-synthesis?

- Flash column chromatography : Silica gel with ethyl acetate/hexanes (1:6) removes unreacted azides/alkynes .

- Recrystallization : Slow evaporation from petroleum ether/ethyl acetate (80:20) yields single crystals suitable for X-ray diffraction .

Advanced Research Questions

Q. What strategies address regioselectivity challenges in synthesizing triazole derivatives?

Regioselectivity in triazole formation is influenced by steric and electronic factors. For example:

- Substituent effects : Electron-withdrawing groups on azides favor 1,4-disubstituted triazoles, while bulky alkyne esters promote 1,5-regioisomers .

- Catalytic systems : Copper(I) iodide in DMF enhances 1,4-selectivity, whereas ruthenium catalysts shift preference to 1,5-products .

- Experimental validation : ¹H-NMR coupling patterns and X-ray crystallography confirm regiochemical outcomes .

Q. How do crystallographic studies inform the compound's reactivity?

Single-crystal X-ray analysis reveals:

- Planarity : The triazole ring (r.m.s. deviation = 0.0034 Å) adopts near-perfect planarity, enabling π-π stacking in supramolecular assemblies .

- Dihedral angles : The triazole and benzene rings form a 70.14° angle, reducing conjugation and stabilizing twisted conformations .

- Hydrogen bonding : O–H⋯O and C–H⋯O interactions generate inversion dimers, influencing solubility and crystallization behavior (Table 1) .

| Crystallographic Parameter | Value | Source |

|---|---|---|

| Crystal system | Triclinic | |

| Space group | P1 | |

| a, b, c (Å) | 8.0504, 9.6941, 11.1893 | |

| α, β, γ (°) | 106.426, 91.798, 98.606 | |

| V (ų) | 825.65 |

Q. What computational methods model the electronic structure of this compound?

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level predict:

- HOMO-LUMO gaps : ~4.2 eV, indicating moderate reactivity toward electrophiles .

- Electrostatic potential maps : Negative charge localization on triazole N3 and ester oxygens, suggesting nucleophilic attack sites .

- Conformational analysis : Twisted geometries (70° dihedral angles) correlate with reduced aromatic stabilization energy (~25 kcal/mol) .

Q. How is the compound applied in designing metal-organic frameworks (MOFs)?

The 1,2,3-triazole-4,5-dicarboxylate moiety acts as a polydentate ligand for lanthanide/transition metals:

- Coordination sites : Carboxylate oxygens and triazole N2/N3 bind to Cu(II) or La(III), forming 2D/3D networks .

- Porosity : MOFs with this ligand exhibit surface areas >1000 m²/g, suitable for gas storage (e.g., CO₂ uptake at 298 K: ~12 wt%) .

- Stability : Hydrogen bonding enhances thermal stability up to 300°C .

Contradiction Analysis

Q. How do researchers reconcile discrepancies in synthetic yields reported across studies?

Yield variations (e.g., 71% vs. 81%) arise from:

- Reaction time : Prolonged reflux (12 hours vs. 3 hours) improves azide conversion but risks decomposition .

- Purification methods : Column chromatography (71% yield) may retain more product than recrystallization (81%) due to solubility differences .

- Catalyst loading : Copper(I) iodide at 5 mol% vs. 10 mol% impacts regioselectivity and byproduct formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。